Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate

CYP450 inhibition drug metabolism isoform selectivity

Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate (CAS 3274-64-4, NSC is a tetrasubstituted pyrrole bearing an ethyl ester at the 3-position, a methyl group at the 2-position, and phenyl rings at the 4- and 5-positions. With a molecular formula C20H19NO2 (MW 305.37 g/mol), a well-defined melting point of 203 °C, and a predicted pKa of 15.84, the compound is a tractable solid that is soluble in common organic solvents.

Molecular Formula C20H19NO2
Molecular Weight 305.4 g/mol
CAS No. 3274-64-4
Cat. No. B1619982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate
CAS3274-64-4
Molecular FormulaC20H19NO2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C20H19NO2/c1-3-23-20(22)17-14(2)21-19(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-13,21H,3H2,1-2H3
InChIKeyABPDNHZRNOLJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate (CAS 3274-64-4): Procurement-Grade Heterocyclic Building Block for Multi-Target Probe Development


Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate (CAS 3274-64-4, NSC 75639) is a tetrasubstituted pyrrole bearing an ethyl ester at the 3-position, a methyl group at the 2-position, and phenyl rings at the 4- and 5-positions [1]. With a molecular formula C20H19NO2 (MW 305.37 g/mol), a well-defined melting point of 203 °C, and a predicted pKa of 15.84, the compound is a tractable solid that is soluble in common organic solvents . It has been disclosed in patents as a member of pyrrole-derived histone deacetylase (HDAC) inhibitor series [2] and has been profiled against multiple biological targets including CYP450 isoforms, CCR5, dihydroorotase, and the P2X3 purinoceptor [3][4].

Why In-Class Pyrrole-3-carboxylates Cannot Substitute for Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate (3274-64-4) Without Experimental Re-Validation


Compounds within the 4,5-diphenyl-1H-pyrrole-3-carboxylate family exhibit large quantitative differences in target engagement that depend critically on subtle substitution patterns. The ethyl ester at position 3 is not a passive protecting group; it directly influences CYP450 isoform selectivity, with a ~10-fold preference for CYP1A1 (IC50 5,000 nM) over CYP2B1 (IC50 53,000 nM) [1]. Replacement with a carboxylic acid (the free acid analog, CAS 73799-68-5) alters the Bcl-2/Bcl-xL binding pharmacophore, as demonstrated by the structure-based design of 4,5-diphenyl-1H-pyrrole-3-carboxylic acid inhibitors where the carboxylate engages critical hydrogen bonds absent in the ester [2]. Furthermore, conversion of the 3-ester to heteroaryl substituents shifts the biological profile from CYP/HDAC modulation to p53-HDM2 pathway activation [3]. Generic substitution between ester, acid, or heteroaryl variants without re-profiling thus carries a high risk of target disengagement or altered polypharmacology.

Quantitative Differential Evidence for Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate (3274-64-4) Versus Closest Analogs


CYP1A1 vs. CYP2B1 Selectivity: A 10.6-Fold Isoform Preference Absent in the Free Acid Analog

The ethyl ester compound (3274-64-4) inhibits aryl hydrocarbon hydroxylase (CYP1A1) with an IC50 of 5,000 nM in 3-methylcholanthrene-induced rat liver microsomes, while inhibition of aminopyrine N-demethylase (CYP2B1) in phenobarbitone-treated rats requires an IC50 of 53,000 nM—a 10.6-fold selectivity window [1]. In contrast, the free acid analog (4,5-diphenyl-1H-pyrrole-3-carboxylic acid, CAS 73799-68-5) has not been reported to exhibit differential CYP isoform inhibition; its pharmacophore is optimized for Bcl-2/Bcl-xL binding (Ki sub-nanomolar) rather than CYP engagement [2]. This selectivity pattern is compound-specific and cannot be inferred from other 4,5-diphenylpyrrole derivatives.

CYP450 inhibition drug metabolism isoform selectivity

CCR5 Antagonist Activity: >3,000-Fold Weaker Than Maraviroc, Defining a Selectivity Baseline for Off-Target Screens

Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate exhibits weak CCR5 antagonist activity with an IC50 of 10,000 nM (10 µM) in human MOLT4/CCR5 cells assessed by CCL5-induced calcium mobilization [1]. This is >3,000-fold weaker than the clinically approved CCR5 antagonist maraviroc, which shows IC50 values of ~3 nM in comparable functional assays [2]. The quantitative weakness at CCR5 is a meaningful differentiation: the compound can serve as a negative control or as a non-CCR5-active chemical probe within the diphenylpyrrole series, whereas structurally related 3-heteroaryl derivatives from the Gomha et al. series are optimized for p53-HDM2 disruption (IC50 ~440 nM against MDM2) [3].

CCR5 antagonism HIV co-receptor off-target profiling

Synthetic Versatility: The 3-Ethyl Ester Enables Enaminone-Mediated Diversification to Heteroaryl-pyrroles, a Pathway Inaccessible from the Free Acid

The ethyl ester at position 3 of this compound is a key synthetic handle that enables conversion to enaminone intermediates (E-3-(dimethylamino)-1-(2-methyl-4,5-diphenyl-1H-pyrrol-3-yl)prop-2-en-1-one) and subsequent cyclocondensation with hydrazines, hydroxylamine, or active methylene compounds to yield 3-heteroaryl-pyrroles (triazolopyrimidines, pyrazolopyrimidines, benzimidazopyrimidines) [1]. The free acid analog (CAS 73799-68-5) cannot undergo this transformation without re-esterification, adding a synthetic step and reducing overall yield. The p53 activator scaffold built from this ester precursor achieved MDM2 IC50 values of 440 nM in biochemical assays, and several derivatives showed promising activity against A-549 lung cancer and HepG2 hepatocellular carcinoma cell lines comparable to cisplatin [2].

synthetic accessibility enaminone chemistry heterocyclic library synthesis

Physicochemical Differentiation: 203 °C Melting Point and pKa 15.84 Define Handling and Formulation Boundaries Distinct from the Acid Analog

Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate is a crystalline solid with a sharp melting point of 203 °C, a predicted boiling point of 483 °C, and a predicted pKa of 15.84, indicating negligible ionization under physiological pH . The free acid analog (4,5-diphenyl-1H-pyrrole-3-carboxylic acid) has a markedly different ionization profile (carboxylic acid pKa ~4-5), conferring aqueous solubility at neutral pH that the ethyl ester lacks. The ester's high melting point and thermal stability (no decomposition below 200 °C) provide advantages for long-term solid storage and weighable dispensing in compound management workflows, whereas the acid form may require desiccated storage to prevent dimerization [1].

physicochemical properties solid-state characterization formulation pre-screening

Evidence-Backed Application Scenarios for Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate (3274-64-4) in Research and Industrial Workflows


CYP450 Isoform Selectivity Reference Standard for ADME/Tox Screening Panels

The compound's 10.6-fold selectivity for CYP1A1 (IC50 5,000 nM) over CYP2B1 (IC50 53,000 nM) [1] qualifies it as a selectivity reference standard in CYP inhibition panels. Procurement teams building CYP isoform profiling kits can use 3274-64-4 as a calibrant to benchmark assay window separation between CYP1A and CYP2B family members, a task for which the free acid analog is unsuitable due to its lack of characterized CYP activity [2].

Precursor for Focused p53-HDM2 Disruptor Library Synthesis via Enaminone Chemistry

As demonstrated by Gomha et al. (2014), the 3-ethyl ester undergoes Claisen condensation with DMF-DMA to yield enaminone intermediates, which are then diversified into 3-triazolopyrimidine, 3-pyrazolopyrimidine, and 3-benzimidazopyrimidine diphenylpyrroles with MDM2 IC50 values around 440 nM [3]. Medicinal chemistry groups synthesizing p53-pathway probe compounds should procure 3274-64-4 in multi-gram quantities as the preferred starting material, avoiding the additional esterification step required when starting from the free acid.

CCR5-Inactive Negative Control for Diphenylpyrrole Chemokine Receptor Screening

With a CCR5 IC50 of 10,000 nM—over 3,000-fold weaker than maraviroc [4]—compound 3274-64-4 is appropriate as a negative control for CCR5-mediated calcium mobilization assays in MOLT4/CCR5 or HEK293-Gα16 cells. Screening facilities requiring a within-series inactive comparator for structure-activity relationship (SAR) studies of diphenylpyrrole-based chemokine receptor modulators can use this compound to establish baseline noise without the confounding polypharmacology of more potent 3-heteroaryl analogs.

Solid-Phase Building Block for Automated Parallel Synthesis Workflows

The compound's high melting point (203 °C), thermal stability, and neutral character (pKa 15.84) make it suitable for automated solid-dispensing platforms and parallel synthesis robots. Unlike the hygroscopic or ionizable free acid analog, 3274-64-4 can be accurately weighed under ambient conditions and stored as a stable DMSO stock solution, reducing workflow variability in high-throughput chemistry operations.

Quote Request

Request a Quote for Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.